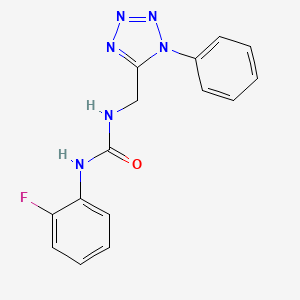

1-(2-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications in the treatment of cancer and autoimmune diseases. TAK-659 is a selective inhibitor of spleen tyrosine kinase (SYK), a protein that plays a crucial role in the regulation of immune cell signaling pathways.

Scientific Research Applications

Hydrogelation and Morphology Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at pH 1–2, demonstrating the urea derivative's potential for creating materials with tunable physical properties. The rheology and morphology of these gels can be adjusted based on the anion present, offering a method for customizing gel characteristics for specific applications. This suggests that similar urea derivatives could be explored for their hydrogelation capabilities and the influence of different anions on their properties (Lloyd & Steed, 2011).

Fluorophosphoranes Synthesis

The synthesis of heterocyclic fluorophosphoranes, specifically 1-fluoro-NN′-dimethyl-(or N-methyl-N′-phenyl)-1,2,4-phosphadiazetidin-3-ones, through the cleavage of silicon–nitrogen bonds in appropriate NN′-dimethyl-(or N-methyl-N′-phenyl)-NN′-bis(trimethylsilyl)-urea with fluorophosphoranes, highlights the utility of urea derivatives in the preparation of fluorine-containing compounds. These compounds exhibit potential for further exploration in phosphorus–fluorine chemistry (Dunmur & Schmutzler, 1971).

Cytokinin-like Activity in Plant Biology

Urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (forchlorofenuron, CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (thidiazuron, TDZ), have shown cytokinin-like activity, positively influencing cell division and differentiation in plants. This demonstrates the potential of urea derivatives in agricultural applications, particularly in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Fluoride Ion Sensing

N-Phenyl-N'-(3-quinolinyl)urea has been identified as a selective colorimetric and ratiometric fluorescent chemosensor for fluoride ions, based on a proton transfer mechanism. This application demonstrates the potential of urea derivatives in environmental monitoring and the development of sensors for detecting specific ions with high sensitivity and selectivity (Jia et al., 2009).

properties

IUPAC Name |

1-(2-fluorophenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN6O/c16-12-8-4-5-9-13(12)18-15(23)17-10-14-19-20-21-22(14)11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZMNHPPWGWYGPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorophenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-{2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2868578.png)

![3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B2868580.png)

![dimethyl 5-phenyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2868584.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2868593.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2868594.png)

![6-hydroxy-2-oxo-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2868596.png)

![(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B2868598.png)

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)

![methyl 3-{[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]methyl}-4-methoxybenzoate](/img/structure/B2868600.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2868601.png)